molecular formula C46H62N8O10 B131860 Ac-D-Trp-Leu-Asp-Ile-Ile-Trp CAS No. 143037-33-6

Ac-D-Trp-Leu-Asp-Ile-Ile-Trp

Cat. No. B131860
M. Wt: 887 g/mol
InChI Key: ZYNCQGUPXUKGPO-CCAWOAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Ac-D-Trp-Leu-Asp-Ile-Ile-Trp” is a high-affinity and selective insulin receptor (IR) antagonist . It has been found to bind specifically to the pituitary Gonadotropin-Releasing Hormone (GnRH) receptor .


Molecular Structure Analysis

The molecular formula of “Ac-D-Trp-Leu-Asp-Ile-Ile-Trp” is C46H62N8O10. It contains a total of 126 atoms: 62 Hydrogen atoms, 46 Carbon atoms, 8 Nitrogen atoms, and 10 Oxygen atoms .

Scientific Research Applications

Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptor

Ac-D-Trp-Leu-Asp-Ile-Ile-Trp, identified as an endothelin antagonist, has been found to bind specifically to the rat pituitary gonadotropin-releasing hormone (GnRH) receptor. Interestingly, this peptide exhibits GnRH agonistic activity, mediated directly by the GnRH receptor. This suggests a potential use in developing new therapeutics related to the GnRH receptor and its associated physiological processes (Yahalom et al., 2000).

Endothelin Receptor Antagonism

The peptide has been studied for its role as an endothelin receptor antagonist. The structure-activity relationships of various analogs of this peptide have been explored to understand their interactions with endothelin receptors, which could lead to developments in treatments for conditions influenced by endothelin activity, such as cardiovascular diseases (Doherty et al., 1993).

Metabolic Stability and Intestinal Absorption

Studies on metabolic stability and intestinal absorption characteristics of hexapeptide endothelin receptor antagonists, including Ac-D-Trp-Leu-Asp-Ile-Ile-Trp, provide insights into the pharmacokinetics of these compounds. This is crucial for their potential therapeutic use, as it affects how they are processed in the body and their overall effectiveness (Han et al., 1998).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)/t25-,26-,34-,35+,36-,37-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNCQGUPXUKGPO-CCAWOAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432470
Record name (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

CAS RN

143037-33-6
Record name (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WL Cody, AM Doherty, JX He, PL DePue… - Journal of medicinal …, 1992 - ACS Publications
Since the isolation of ET-1 from the supernatant of cultured porcine endothelial aortic cells, human genomic analysis has identified two structurally and functionally related isopeptides (…
Number of citations: 100 pubs.acs.org
D Yahalom, S Rahimipour, Y Koch… - Journal of medicinal …, 2000 - ACS Publications
… We have previously determined that Ac-d-Trp-Leu-Asp-Ile-Ile-Trp (peptide I), an endothelin antagonist, binds specifically (K i = 1.9 μM) to the rat pituitary gonadotropin-releasing …
Number of citations: 9 pubs.acs.org
D Yahalom, Y Koch, N Ben-Aroya, M Fridkin - Molecular Pharmacology, 2000 - ASPET
… It was found that this peptide, Ac-d-Trp-Leu-Asp-Ile-Ile-Trp (peptide 1), binds specifically to the pituitary GnRH receptor. Moreover, peptide 1 exhibits a GnRH agonistic activity (ie, it …
Number of citations: 6 molpharm.aspetjournals.org
AM Doherty - Chemical and structural approaches to rational drug …, 2020 - taylorfrancis.com
Endothelin (ET) is a potent vasoconstrictor peptide originally isolated from the culture supernatant of porcine aortic endothelial cells. Intravenous infusion of endothelin to anesthetized …
Number of citations: 8 www.taylorfrancis.com

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